molecular formula C25H23N3O5S B11274677 2-ethyl-N-[4-(4-methoxyphenoxy)phenyl]-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

2-ethyl-N-[4-(4-methoxyphenoxy)phenyl]-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11274677
M. Wt: 477.5 g/mol
InChI Key: CEOADSPXWKJWTJ-UHFFFAOYSA-N
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Description

2-ethyl-N-[4-(4-methoxyphenoxy)phenyl]-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a pyridazinone moiety, and a methoxyphenoxy group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-[4-(4-methoxyphenoxy)phenyl]-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under reflux conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyridazinone intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenoxy Group: The final step involves the nucleophilic substitution reaction where the methoxyphenoxy group is attached to the phenyl ring using suitable phenol derivatives and coupling agents like DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the pyridazinone moiety, potentially converting it to dihydropyridazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its sulfonamide and pyridazinone groups. These functionalities are known for their antimicrobial and anti-inflammatory activities.

Medicine

In medicine, derivatives of this compound could be explored for their potential as therapeutic agents. The sulfonamide group is a common motif in many drugs, suggesting possible applications in drug development.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-N-[4-(4-methoxyphenoxy)phenyl]-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide would depend on its specific application. Generally, the sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyridazinone moiety might interact with various biological targets, including receptors and enzymes, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Compounds like sulfamethoxazole and sulfanilamide share the sulfonamide group and are known for their antibacterial properties.

    Pyridazinones: Compounds such as pyridazinone derivatives are studied for their cardiovascular and anti-inflammatory effects.

    Methoxyphenoxy Derivatives: Compounds like 4-methoxyphenoxyacetic acid are used in various chemical syntheses.

Uniqueness

What sets 2-ethyl-N-[4-(4-methoxyphenoxy)phenyl]-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide apart is its combination of these functional groups in a single molecule, offering a unique set of chemical and biological properties that can be leveraged in diverse scientific and industrial applications.

Properties

Molecular Formula

C25H23N3O5S

Molecular Weight

477.5 g/mol

IUPAC Name

2-ethyl-N-[4-(4-methoxyphenoxy)phenyl]-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C25H23N3O5S/c1-3-17-4-5-18(23-14-15-25(29)27-26-23)16-24(17)34(30,31)28-19-6-8-21(9-7-19)33-22-12-10-20(32-2)11-13-22/h4-16,28H,3H2,1-2H3,(H,27,29)

InChI Key

CEOADSPXWKJWTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)OC

Origin of Product

United States

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